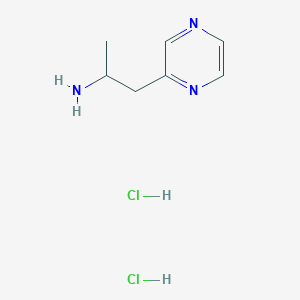

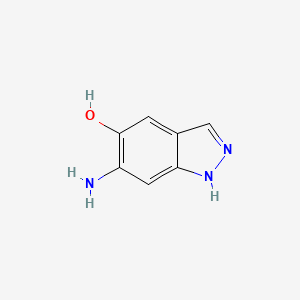

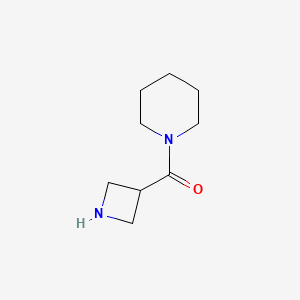

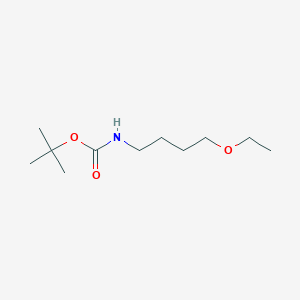

![molecular formula C10H9ClN2O B1521310 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one CAS No. 1037152-84-3](/img/structure/B1521310.png)

2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one

Übersicht

Beschreibung

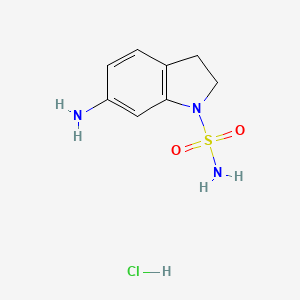

“2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . They have been used in the development of cancer therapies, specifically targeting the FGFR signaling pathway .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The synthesis process involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been analyzed using density functional theory (DFT) at the BLYP level . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Chemical Reactions Analysis

The chemical reactions of 1H-pyrrolo[2,3-b]pyridine derivatives involve various processes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These reactions have been used to synthesize new leads to treat various diseases .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been analyzed in various studies . For instance, the ATR-FTIR values, NMR values, and HRMS values of these compounds have been reported .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics: FGFR Inhibitors

The abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various types of tumors. Targeting FGFRs is a promising strategy for cancer therapy. Derivatives of 1H-pyrrolo[2,3-b]pyridine, such as our compound of interest, have shown potent activities against FGFR1, 2, and 3. These compounds can inhibit cancer cell proliferation, induce apoptosis, and impede migration and invasion of cancer cells .

Kinase Inhibition for Tumor Treatment

Pexidartinib, a derivative of 1H-pyrrolo[2,3-b]pyridine, is a kinase inhibitor drug used for the treatment of tenosynovial giant cell tumor (TGCT). It inhibits multiple receptor tyrosine kinases, which are crucial for the survival and proliferation of certain tumor cells. The crystal structure of pexidartinib dihydrochloride dihydrate provides valuable information for further biological and physicochemical studies .

Immunomodulation: JAK3 Inhibitory Activity

1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their JAK3 inhibitory activity. JAK3 is an important target for novel immunomodulators due to its role in immune response regulation. These compounds could potentially be used to treat autoimmune diseases and other conditions related to immune system dysregulation .

Neurological Disorders: Neuroleptic Applications

Compounds with the pyrrolopyridine scaffold have been studied for their neuroleptic properties. They play a significant role in treating neurological disorders and may offer therapeutic benefits for conditions such as schizophrenia and bipolar disorder .

Cardiovascular Health: Therapeutic Agents

Pyrrolopyridine derivatives have been explored as cardiovascular therapeutic agents. Their potential applications include the treatment of hypertension, arrhythmias, and other heart-related conditions .

Antidepressant and Antiviral Activities

The versatility of the pyrrolopyridine scaffold extends to antidepressant and antiviral activities. These compounds could provide new avenues for the treatment of depressive disorders and viral infections, contributing to the development of novel pharmaceuticals .

Wirkmechanismus

- This disruption affects cell proliferation, survival, and migration, leading to therapeutic effects .

Target of Action

- Pexidartinib primarily targets receptor tyrosine kinases (RTKs), including:

- Involved in immune regulation and tissue homeostasis. Essential for cell growth and differentiation. Plays a role in hematopoiesis and immune function .

Mode of Action

Biochemical Pathways

- Pexidartinib impacts several pathways:

- Regulates macrophage differentiation and function. Influences hematopoiesis, melanogenesis, and gastrointestinal function. Critical for hematopoietic stem cells and immune cells .

Pharmacokinetics (ADME Properties)

- Pexidartinib is orally administered and well-absorbed. It has moderate plasma protein binding. Primarily metabolized by CYP3A4. Elimination occurs mainly via feces (unchanged drug) and urine (metabolites) .

Result of Action

- Pexidartinib inhibits tumor growth by suppressing RTK-mediated signaling. It modulates immune responses and reduces inflammation. By targeting CSF-1R, it affects macrophage recruitment and polarization .

Action Environment

- Pexidartinib’s efficacy depends on the tumor context, immune response, and stromal interactions. Environmental factors (e.g., other medications, food) may influence its pharmacokinetics .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6(11)9(14)8-5-13-10-7(8)3-2-4-12-10/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIPPRSBUWRMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CNC2=C1C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

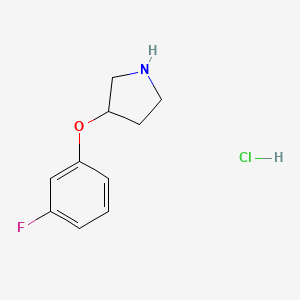

![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)